4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester
Description
4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester is a heterocyclic organic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 5, and an ethyl ester at the carboxylic acid position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBUVIPHIDIOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484067 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61151-97-1 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61151-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl 2-amino-3-methylbutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-carboxylate esters.
Scientific Research Applications
ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate ()
- Structure : Replaces the oxazole ring with a 1,2,4-oxadiazole ring (two nitrogen atoms and one oxygen).
- Substituents : Similar 4-chlorophenyl group but lacks the methyl substitution.
- Properties : Oxadiazoles are more electron-deficient than oxazoles, enhancing electrophilic reactivity. This compound’s applications may differ in medicinal chemistry due to altered bioavailability and metabolic stability .
4-Oxazolecarboxylic Acid, 2-(3,5-Dinitrophenyl)-5-Phenyl-, Ethyl Ester ()
- Structure : Oxazole core with strongly electron-withdrawing 3,5-dinitrophenyl and phenyl groups.
- Substituent Impact : The nitro groups increase acidity and reactivity, making this compound suitable for explosive or high-energy material synthesis. Its molecular weight (383.317 g/mol) and polarity contrast sharply with the target compound .
2-(4-Chlorophenyl)-1,4-Dimethyl-1H-Imidazole-5-Carboxylic Acid Ethyl Ester ()
- Structure : Imidazole ring (two nitrogen atoms) instead of oxazole.
- Substituents : Additional methyl group at position 1.
Substituent Variations: Chlorophenyl vs. Fluorophenyl Derivatives
4-Oxazolecarboxylic Acid, 2-(4-Fluorophenyl)-5-Methyl-, Ethyl Ester ()
- Substituent : 4-Fluorophenyl replaces 4-chlorophenyl.
- Properties :
4-Isoxazolecarboxylic Acid, 5-(4-Fluorophenyl)-3-Methyl-, Ethyl Ester ()
- Structure : Isoxazole (oxygen and nitrogen adjacent) instead of oxazole.
- Molecular Weight : 249.24 g/mol (similar to fluorophenyl oxazole analogue).
- Impact : Isoxazoles exhibit distinct reactivity in cycloaddition reactions compared to oxazoles, affecting synthetic utility .
Physicochemical and Computational Properties
Biological Activity
4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester (CAS No. 89148-91-4) is a chemical compound that belongs to the oxazole family. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The following sections will explore its biological activity based on various studies and findings.
- Molecular Formula : C13H12ClNO3
- Molecular Weight : 253.69 g/mol
- IUPAC Name : Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate
Antitumor Activity
Research has indicated that compounds containing the oxazole moiety exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several oxazole derivatives, including those similar to 4-oxazolecarboxylic acid, against human cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma). The results demonstrated that certain derivatives showed moderate cytotoxicity with IC50 values ranging from 19.0 to 42.1 μM against HL-60 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28.0 |
This suggests that the structural characteristics of oxazoles play a crucial role in their biological efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has also been explored. Compounds similar to 4-oxazolecarboxylic acid have been reported to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory diseases . The mechanism often involves the inhibition of pathways such as NF-kB and COX enzymes.
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have been documented in various studies. These compounds exhibit activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents . The presence of the chlorophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Case Studies
- Cytotoxicity Evaluation : A study conducted on a series of oxazole derivatives showed that the introduction of different substituents significantly affected their cytotoxicity profiles. Specifically, compounds with electron-withdrawing groups like chloro were more effective against certain cancer cell lines compared to their unsubstituted counterparts .
- Synthesis and Testing : Another research effort focused on synthesizing new oxazole derivatives through microwave-assisted methods, which resulted in improved yields and shorter reaction times. The synthesized compounds were then screened for antiproliferative activity against various cancer cell lines, reinforcing the potential of oxazoles in cancer therapy .
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